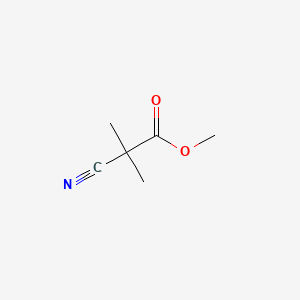

Methyl 2-cyano-2-methylpropanoate

Description

Contextualizing Methyl 2-cyano-2-methylpropanoate within Contemporary Organic Chemistry

In the expansive field of organic chemistry, this compound is classified as an ester. ontosight.ai Its structure, featuring a methyl ester, a nitrile group, and an alkene, contributes to its distinct chemical reactivity. ontosight.aiwikipedia.org This compound is a derivative of cyanoacetic acid, a fundamental building block in organic synthesis. guidechem.comnih.gov The presence of both a cyano and an ester group attached to the same carbon atom activates the molecule for a variety of chemical transformations. nih.gov

The study of compounds like this compound is integral to advancing the understanding of reaction mechanisms and developing novel synthetic methodologies. Its relatives, such as ethyl cyanoacetate (B8463686), are well-known for their utility in constructing complex heterocyclic compounds that form the backbone of many pharmaceutical drugs. nih.govwikipedia.org

Strategic Importance of this compound as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its role as a versatile synthetic intermediate. ontosight.ai Its functional groups provide multiple reaction sites, allowing for its use as a precursor in the synthesis of more complex molecules, including those with applications in pharmaceuticals and agrochemicals. ontosight.ai

The reactivity of the cyano and ester groups makes it a valuable tool for chemists. For instance, the related methyl cyanoacetate is a key starting material for producing a range of important chemicals. guidechem.comsanjaychemindia.com The dialkylation of cyanoacetate esters is a well-established method for creating α,α-disubstituted compounds. rsc.org This versatility underscores the potential of this compound in various synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPHOIMASXVLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449946 | |

| Record name | methyl 2-cyano-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72291-30-6 | |

| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72291-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-2-methyl-propanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072291306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-cyano-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Pathways

Established and Novel Synthetic Routes

A common method for synthesizing cyanoacetate (B8463686) esters involves the esterification of cyanoacetic acid. ontosight.aiguidechem.com For instance, methyl cyanoacetate is prepared by reacting cyanoacetic acid with methanol (B129727). guidechem.com Another route is the Kolbe nitrile synthesis, which uses chloroacetic acid and sodium cyanide to produce cyanoacetic acid, which is then esterified. wikipedia.org Alternatively, chloroacetic acid can first be esterified to methyl chloroacetate (B1199739), followed by a substitution reaction with sodium cyanide. guidechem.com

A general synthesis for cyanoacrylates involves the reaction of formaldehyde (B43269) with an alkyl cyanoacetate to form a prepolymer, which is then depolymerized by heating to yield the liquid monomer. bris.ac.uk The specific synthesis of this compound can involve the esterification of 2-cyano-2-methylpropanoic acid with methanol, a reaction that can be catalyzed by either acids or bases. ontosight.ai

Reaction Mechanisms

The synthesis of cyanoacetates often involves nucleophilic substitution reactions. In the reaction of methyl chloroacetate with sodium cyanide, the cyanide ion acts as a nucleophile, displacing the chloride ion. guidechem.com The esterification of cyanoacetic acid with an alcohol is typically an acid-catalyzed process following the Fischer esterification mechanism. guidechem.com

The formation of α,α-disubstituted cyanoacetates, a category to which this compound belongs, can be achieved through the dialkylation of a cyanoacetate ester. rsc.org A modification of Oediger's method, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dichloromethane, has been shown to be a rapid and efficient procedure for this purpose. rsc.org

Chemical Reactivity and Mechanistic Studies of Methyl 2 Cyano 2 Methylpropanoate

Nucleophilic Reactivity of the Cyano Group in Methyl 2-cyano-2-methylpropanoate

The cyano group (C≡N) is characterized by a carbon-nitrogen triple bond. Due to the higher electronegativity of nitrogen, the carbon atom is electrophilic, making it susceptible to attack by nucleophiles. rsc.orglibretexts.org This reactivity is central to the chemical transformations of nitriles.

Exploration of Nucleophilic Addition Reactions

While the outline refers to nucleophilic substitution, the characteristic reaction of a nitrile's C≡N triple bond is nucleophilic addition. rsc.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbon atom, breaking one of the pi (π) bonds and forming a tetrahedral intermediate, typically an imine anion. libretexts.org

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the carbon atom, followed by protonation of the resulting intermediate. Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents), can add directly. youtube.comyoutube.com Weaker nucleophiles often require acid catalysis to protonate the nitrogen atom first, which increases the electrophilicity of the carbon and facilitates the attack. youtube.com

For this compound, the addition of a nucleophile (Nu⁻) would proceed as follows, leading to the formation of an imine intermediate which can be subsequently hydrolyzed to a ketone.

General Nucleophilic Addition to this compound

| Step | Description |

|---|---|

| 1 | The nucleophile (Nu⁻) attacks the electrophilic carbon of the cyano group. |

| 2 | The C-N pi bond breaks, and the electrons move to the nitrogen atom, forming an imine anion intermediate. |

| 3 | In a subsequent workup step, the imine anion is hydrolyzed to yield a ketone. |

Reaction with Amines: Amidation and Derivative Formation

The reaction of α,α-disubstituted cyanoesters, such as this compound, with amines can lead to the formation of β-amino amides. This transformation involves the aminolysis of the ester group and the reduction of the nitrile. A key challenge in these syntheses is achieving chemoselective reduction of the nitrile in the presence of the newly formed amide. organic-chemistry.org

In one synthetic approach, dialkylated cyanoacetate (B8463686) esters undergo aminolysis, followed by a chemoselective nitrile reduction. organic-chemistry.org For instance, the reaction of a related dialkylated methyl cyanoacetate with an amine would first produce a cyano-amide intermediate. Subsequent reduction of the cyano group, for example using a Raney Nickel catalyst or NaBH₄ with a Lewis acid like ZnCl₂, yields the final β-amino amide. organic-chemistry.org This demonstrates that while the cyano group can be unreactive toward amines under standard amidation conditions, it can be selectively reduced in a later step to produce complex derivatives. The structure of a related cyano-amide, 2-Cyano-2-methyl-propanamide, has been characterized, confirming the stability of this class of intermediates. nih.gov

Hydrolysis Pathways of the Ester Moiety in this compound

The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, 2-cyano-2-methylpropanoic acid, under either acidic or basic conditions. ontosight.ai

Acid-Mediated Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of esters is a reversible process that proceeds through a common mechanism known as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.comchemguide.co.uk

The detailed steps for this compound are:

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. chemguide.co.uklibretexts.org This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, making it a better leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of methanol (B129727) (CH₃OH).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final product, 2-cyano-2-methylpropanoic acid. chemguide.co.uklibretexts.org

Because the reaction is reversible, it is typically driven to completion by using a large excess of water. libretexts.orgchemguide.co.uk

Base-Mediated Hydrolysis Mechanisms

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction and is the more common laboratory method for ester hydrolysis. ucoz.comchemguide.co.uk This reaction follows the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). ucoz.comviu.ca

The mechanism for this compound involves:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. ucoz.com

Tetrahedral Intermediate Formation: This addition leads to the formation of a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group and forming the carboxylic acid.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step forms methanol and the carboxylate salt of 2-cyano-2-methylpropanoic acid, driving the reaction to completion. ucoz.comchemguide.co.uk

To obtain the free carboxylic acid, the resulting carboxylate salt must be protonated in a separate acidification step. chemguide.co.uk

Comparison of Hydrolysis Mechanisms

| Feature | Acid-Mediated (AAC2) | Base-Mediated (BAC2) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Nucleophile | H₂O | OH⁻ |

| Reversibility | Reversible | Irreversible |

| Initial Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |

| Driving Force | Excess water | Irreversible deprotonation of the acid |

Condensation Reactions Involving this compound

Condensation reactions typically involve the joining of two molecules with the loss of a small molecule, such as water. A prominent example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two strong electron-withdrawing groups. youtube.comwikipedia.org

This compound does not possess an active methylene (B1212753) group. The carbon atom situated between the electron-withdrawing cyano and ester functions is a quaternary carbon, fully substituted with two methyl groups. Therefore, it cannot be deprotonated to form the enolate ion necessary to act as the nucleophile in a Knoevenagel condensation. organic-chemistry.orgwikipedia.org

Reaction with Alcohols and Amines

The ester and nitrile functionalities of this compound are susceptible to nucleophilic attack by alcohols and amines. These reactions, typically proceeding through addition-elimination mechanisms, are fundamental transformations in organic synthesis.

In a documented reaction, this compound has been shown to react with ammonia (B1221849), a primary amine, to yield 2-cyano-2-methylpropanamide. Current time information in Bangalore, IN. In this transformation, a solution of this compound in methanol is treated with ammonia at room temperature. The reaction proceeds over several hours, resulting in the formation of the corresponding amide as a solid product. This amidation reaction highlights the susceptibility of the ester's carbonyl group to nucleophilic attack by the amine.

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Ammonia | Methanol | 2-cyano-2-methylpropanamide |

While specific research detailing the reaction of this compound with alcohols (transesterification) is not extensively documented in readily available literature, the general principles of ester chemistry suggest that such reactions are feasible. Typically, transesterification is catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. In a base-catalyzed mechanism, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. The equilibrium of this reaction can be shifted towards the product by using an excess of the reactant alcohol or by removing the methanol by-product.

Intramolecular and Intermolecular Condensation Cyclizations

The presence of both a nitrile and an ester group within the same molecule provides the opportunity for intramolecular cyclization reactions, particularly in derivatives of this compound where another reactive functional group is present. While direct examples involving the title compound are scarce in the literature, analogous compounds demonstrate the potential for such transformations. For instance, cyano-containing carbonyl compounds are known to undergo intramolecular cyclization to form various heterocyclic systems. These reactions are often promoted by acids or bases and can lead to the formation of five or six-membered rings.

Intermolecular condensation reactions are also a possibility. For example, the Claisen condensation, a carbon-carbon bond-forming reaction, typically occurs between two ester molecules. However, the presence of the cyano group in this compound might influence the course of such a reaction. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, also provides a precedent for the reactivity of the cyano group in cyclization reactions.

Electrophilic Character Enhancements and Associated Reactions

The electrophilic character of the carbonyl carbon in this compound can be enhanced through various strategies, making it more susceptible to attack by weak nucleophiles. Acid catalysis is a common method to activate the carbonyl group by protonating the carbonyl oxygen. This increases the positive charge on the carbonyl carbon, thereby enhancing its electrophilicity.

While specific studies on enhancing the electrophilic character of this compound are not widely reported, general principles of organic chemistry suggest that Lewis acids could also be employed for this purpose. A Lewis acid could coordinate to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activation would facilitate reactions with a broader range of nucleophiles.

Radical and Organometallic Reactions of this compound

The study of radical and organometallic reactions provides further insight into the synthetic utility of this compound.

Grignard Reagent Interactions and Alkylation

The reaction of esters with Grignard reagents is a well-established method for the formation of tertiary alcohols. It is expected that this compound would react with Grignard reagents in a similar fashion. The reaction mechanism typically involves the initial nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxy group to form a ketone intermediate. A second equivalent of the Grignard reagent then attacks the newly formed ketone, which upon acidic workup, yields a tertiary alcohol.

It is important to note that Grignard reagents are also strong bases and could potentially react with any acidic protons in the molecule. However, in the case of this compound, there are no acidic alpha-protons, which simplifies the potential reaction pathways. The nitrile group could also potentially interact with the Grignard reagent, although the carbonyl group of the ester is generally more reactive towards nucleophilic attack by organometallic reagents.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for a wide array of organic transformations, and compounds like this compound can be valuable substrates. The cyano group, in particular, can be activated and transformed using various transition metal catalysts. For example, palladium-catalyzed reactions are known to facilitate the coupling of organic halides with nitriles.

While specific transition metal-catalyzed transformations involving this compound are not extensively documented, the broader field of transition metal catalysis suggests numerous possibilities. For instance, decarbonylative coupling reactions could potentially lead to the formation of new carbon-carbon bonds. Furthermore, the nitrile group could undergo catalytic hydrogenation to form a primary amine, or be involved in hydrocyanation or other addition reactions. The development of such catalytic systems would significantly expand the synthetic utility of this versatile building block.

Strategic Applications of Methyl 2 Cyano 2 Methylpropanoate in Chemical Synthesis

Role of Methyl 2-cyano-2-methylpropanoate in Pharmaceutical Intermediates Synthesis.chemsrc.comnih.govnih.gov

This compound is a versatile intermediate in the synthesis of various pharmaceutical agents. evitachem.com Its reactivity allows it to be a foundational component in the development of complex, biologically active molecules.

Precursor for Aliskiren and Renin Inhibitor Synthesis.nih.govnih.govnih.gov

One of the most significant applications of this compound is in the synthesis of renin inhibitors, a class of drugs used to treat hypertension. nih.gov Aliskiren, the first orally effective drug in this class, relies on intermediates derived from this compound. nih.govnih.gov The synthesis of Aliskiren involves a multi-step process where the structural framework is built up, and the use of precursors like this compound is crucial for creating the specific stereochemistry and functional groups required for the drug's activity. nih.govgoogle.com Renin inhibitors function by blocking the enzymatic activity of renin, which is the rate-limiting step in the renin-angiotensin system, a key regulator of blood pressure. nih.govnih.gov

Building Block for Kinase Inhibitors (e.g., RET Kinase Inhibitors).nih.govnih.gov

This compound and its derivatives are instrumental in the synthesis of kinase inhibitors, particularly those targeting the RET (Rearranged during Transfection) kinase. nih.govdntb.gov.ua Mutations in the RET proto-oncogene are linked to several types of cancer, including medullary thyroid carcinoma. nih.govresearchgate.net The development of small molecule inhibitors for RET kinase is a key strategy for treating these cancers. nih.govnih.gov Multi-component reactions (MCRs) are often employed to rapidly generate diverse libraries of potential inhibitors, and cyano-functionalized building blocks are valuable in this approach. nih.gov The cyano group can participate in various chemical transformations, allowing for the creation of a wide range of molecular scaffolds designed to bind to the kinase's active site or allosteric pockets. nih.govplos.org

Pathways to Therapeutic and Prophylactic Agents.evitachem.com

The versatility of this compound extends to the synthesis of a broad spectrum of therapeutic and prophylactic agents. evitachem.com The cyano and ester functionalities can be readily transformed into other chemical groups, such as amines and carboxylic acids, through reactions like reduction and hydrolysis. evitachem.com This chemical flexibility makes it a valuable starting material for creating diverse molecular architectures with potential biological activity.

Utilization in Agrochemical Synthesis.chemsrc.comnih.gov

In the field of agrochemicals, derivatives of this compound are investigated for their potential as fungicides. For instance, novel methoxyacrylate analogs incorporating a cyano-substituted hydrazine moiety have been synthesized and evaluated for their ability to combat plant pathogens. nih.gov Some of these compounds have demonstrated significant fungicidal activity against various plant diseases, highlighting the potential of cyano-containing structures in the development of new crop protection agents. nih.gov

Contributions to Polymer Chemistry and Material Science.chemsrc.comnih.gov

This compound and related compounds also play a role in the field of polymer chemistry and material science.

Development of Functional Materials

The distinct properties of this compound make it a valuable precursor in the creation of specialized functional materials. Its reactivity allows for its incorporation into polymer structures, leading to materials with enhanced characteristics.

One of the key areas of application is in the synthesis of acrylic polymers. While not a direct monomer for polymerization in the same way as methyl methacrylate, this compound can be chemically modified and integrated into polymer chains. This incorporation can influence the thermal stability and mechanical properties of the resulting material. For instance, polymers and copolymers based on related acrylic esters are utilized in a variety of applications, from rigid and clear plastics to tough and resilient medical and cosmetic packaging. essentialchemicalindustry.org The presence of the cyano group can also impart specific functionalities, such as altered polarity or sites for further chemical reactions, which is a desirable attribute in the design of advanced materials.

Formulation in Adhesives and Coatings

This compound and its derivatives play a role in the formulation of high-performance adhesives and coatings. The cyanoacrylate family, which shares the core cyano and acrylate ester functionalities, is renowned for its rapid polymerization and strong bonding capabilities. nih.gov

While methyl 2-cyanoacrylate is the more direct and well-known component in "super glues," the underlying chemical principles are relevant. nih.gov The electron-withdrawing nature of the cyano and ester groups facilitates anionic polymerization, which is the basis for the fast-curing nature of cyanoacrylate adhesives. nih.gov this compound, with its additional methyl group, can be used to synthesize more complex cyanoacrylate monomers. These monomers can be tailored to have specific properties, such as improved flexibility, thermal resistance, or lower volatility, which are crucial for specialized adhesive and coating applications. For example, copolymers of related monomers are used as a basis for emulsion paints and in surface coatings. essentialchemicalindustry.org

Synthesis of Other Biologically Active Compounds and Fine Chemicals

The chemical structure of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active compounds and fine chemicals, particularly those containing nitrogen. nbinno.comnih.gov The nitrile group can be readily converted into other nitrogen-containing functional groups, such as amines and amides, which are fundamental components of many pharmaceuticals and other bioactive molecules. evitachem.com

Cryptophycin Derivatives

Cryptophycins are a class of potent anticancer agents that have been the subject of extensive research. nih.gov While naturally occurring, the synthesis of novel and more effective analogues is a key area of medicinal chemistry. The core structure of cryptophycins contains complex functionalities that can be built up from simpler precursors.

Although direct use of this compound in published cryptophycin syntheses is not explicitly detailed, its structural motifs are relevant to the synthesis of key fragments. For example, the synthesis of modified "unit B" analogues of cryptophycin often involves the manipulation of amino and other functional groups on a phenyl ring. nih.gov The chemical transformations possible with compounds like this compound, such as the conversion of the nitrile to an amine, are fundamental in creating the building blocks required for these complex natural product syntheses. Research has shown that modifications to these units, such as the degree of alkylation of an amino group, can significantly impact the cytotoxicity and efficacy of the final cryptophycin derivative. nih.gov

Other Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals. nih.govmdpi.comopenmedicinalchemistryjournal.comcymitquimica.comnih.gov this compound serves as a versatile starting material for the construction of various heterocyclic rings.

The presence of both a nitrile and an ester group allows for a range of cyclization reactions. The nitrile group can participate in reactions to form pyridine, pyrimidine, and other heterocyclic systems. For example, the reaction of dinitriles with other reagents can lead to the formation of pyrazolo[3,4-b]pyridine compounds, which have shown anticancer activity. mdpi.com The ability to introduce a gem-dimethyl group (two methyl groups on the same carbon atom), as is present in this compound, can be advantageous in drug design, as it can influence the molecule's conformation and metabolic stability. The synthesis of various nitrogen-containing heterocycles, such as imidazoles, triazoles, and pyridines, often relies on precursors that can be derived from or are analogous to this compound. mdpi.comcymitquimica.com

Below is a table summarizing the types of nitrogen-containing heterocycles and their relevance in medicinal chemistry, for which this compound can be a potential synthetic precursor.

| Heterocycle Class | Biological Relevance |

| Pyridines | Found in numerous drugs, including those with anticancer and antihypertensive activity. mdpi.com |

| Pyrimidines | Core components of DNA and RNA; derivatives have a wide range of therapeutic applications. nih.gov |

| Imidazoles | Present in many antifungal and anticancer drugs. mdpi.comcymitquimica.com |

| Triazoles | Known for their antifungal properties. mdpi.com |

Computational and Theoretical Investigations of Methyl 2 Cyano 2 Methylpropanoate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. unipd.it Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to solve approximations of the Schrödinger equation, yielding information about the molecule's geometry and energy. umanitoba.cafinechem-mirea.ru

For Methyl 2-cyano-2-methylpropanoate, these calculations would optimize the molecular geometry to find the most stable arrangement of its atoms, known as the equilibrium geometry. This involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of single bonds allows for rotation, leading to different spatial arrangements called conformers. A potential energy surface can be calculated by systematically changing key dihedral angles to identify the lowest energy conformers (global and local minima) and the energy barriers for converting between them. umanitoba.ca

Key rotational points in this compound include the C-C bond between the quaternary carbon and the ester group, and the C-O bond of the methoxy (B1213986) group. Quantum calculations can precisely model the energetic consequences of these rotations, revealing the most likely shapes the molecule will adopt under given conditions.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is a vital tool for predicting how and where a molecule is likely to react. unipd.it By analyzing the electronic structure of this compound, its reactivity can be predicted. Frontier Molecular Orbital (FMO) theory is a key aspect of this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of the HOMO indicate where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO shows where it is most likely to accept electrons (electrophilic sites).

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface creates a visual guide to the charge distribution. For this compound, these maps would likely show negative potential (red) around the nitrogen of the cyano group and the oxygens of the ester group, highlighting them as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents and for modeling potential reaction mechanisms step-by-step.

In Silico Studies of Molecular Interactions and Binding Affinity

In silico studies are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov This is particularly relevant in fields like drug discovery and toxicology. mdpi.com If this compound were being investigated for biological activity, molecular docking would be a primary computational technique used.

Molecular docking simulations would attempt to fit the three-dimensional structure of this compound into the binding site of a target protein. These programs calculate a "binding score" or "binding affinity," which estimates the strength of the interaction. The results also provide a detailed view of the specific molecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the complex. nih.gov While specific binding studies on this compound are not prominent, the methodology allows for virtual screening against numerous potential targets to hypothesize biological functions or off-target effects.

Property Prediction and Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. nih.gov This is achieved by analyzing how changes in molecular features, or descriptors, affect its function. Computational tools can quickly calculate these descriptors for compounds like this compound, allowing for predictions about its behavior in biological systems.

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical parameter for predicting its absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP). A positive LogP indicates higher lipid solubility (lipophilic), while a negative value indicates higher water solubility (hydrophilic). The theoretically estimated LogP for this compound is 0.23, suggesting it is slightly more hydrophilic and has balanced solubility. chemsrc.com

Topological Polar Surface Area (TPSA) is the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org It is a powerful predictor of a molecule's ability to permeate cell membranes. numberanalytics.comresearchgate.net Molecules with a TPSA greater than 140 Ų generally exhibit poor cell permeability, whereas those with a TPSA less than 90 Ų are more likely to be absorbed and penetrate barriers like the blood-brain barrier. wikipedia.org The calculated TPSA for this compound is 50.09 Ų. chemsrc.com This relatively low value suggests it has the potential for good intestinal absorption and may be capable of crossing the blood-brain barrier. researchgate.netresearchgate.net

Molar refractivity is a descriptor that relates to the volume of a molecule and its polarizability. It is influenced by the molecule's refractive index and molar mass. Along with other descriptors, it helps to build a comprehensive physicochemical profile. These descriptors are essential inputs for creating predictive QSAR models. nih.gov

Below is a table of key computed properties for this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉NO₂ | scbt.com |

| Molecular Weight | 127.14 g/mol | scbt.com |

| LogP | 0.23 | chemsrc.com |

| Topological Polar Surface Area (TPSA) | 50.09 Ų | chemsrc.com |

| Index of Refraction | 1.420 | chemsrc.com |

| Boiling Point (at 760 mmHg) | 186.5 ± 8.0 °C | chemsrc.com |

| Density | 1.0 ± 0.1 g/cm³ | chemsrc.com |

Analytical Methodologies for the Characterization and Quantification of Methyl 2 Cyano 2 Methylpropanoate

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Methyl 2-cyano-2-methylpropanoate. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

For a definitive structural confirmation, both ¹H and ¹³C NMR spectroscopy would be employed. The ¹H NMR spectrum is expected to show two distinct singlets: one corresponding to the three protons of the methyl ester group and another corresponding to the six protons of the two equivalent methyl groups. The integration of these signals would be in a 1:2 ratio, respectively.

In ¹³C NMR spectroscopy, distinct signals would be anticipated for the carbon atoms in the methyl ester group, the quaternary carbon, the two equivalent methyl groups, the nitrile carbon, and the carbonyl carbon of the ester. The chemical shifts of these signals provide crucial information about the electronic environment of each carbon atom, further confirming the compound's structure.

Mass Spectrometry (MS) Techniques (LC-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a primary technique for determining the molecular weight and fragmentation pattern of this compound, which has a molecular formula of C₆H₉NO₂ and a molecular weight of 127.14 g/mol . google.comehu.esgoogle.com While detailed experimental mass spectra are not widely published, information from patents and analytical reports indicates its use in reaction monitoring. norden.orgnorden.org

In a typical LC-MS analysis, the compound would be ionized, commonly through electrospray ionization (ESI), to produce a molecular ion. For this compound, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 128.1. High-resolution mass spectrometry, using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, would provide a highly accurate mass measurement, further confirming the elemental composition. norden.orgambeed.com

Fragmentation analysis (MS/MS) would yield characteristic daughter ions, providing further structural evidence. Expected fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected peaks include:

C≡N stretch: A sharp, medium-intensity band is anticipated in the region of 2250-2200 cm⁻¹, which is characteristic of a nitrile group.

C=O stretch: A strong, sharp absorption peak is expected around 1750-1735 cm⁻¹ due to the carbonyl group of the ester.

C-O stretch: An absorption band in the 1300-1000 cm⁻¹ region would indicate the C-O single bond of the ester.

C-H stretch: Absorption bands in the 3000-2850 cm⁻¹ range would correspond to the stretching vibrations of the C-H bonds in the methyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated compounds like this compound, as it lacks extensive chromophores that absorb light in the UV-Vis range. Any observed absorption would likely be weak and at shorter wavelengths.

Chromatographic Separations and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful methods for the analysis and purification of this compound. While specific, detailed methods for this compound are not publicly available, general approaches can be inferred from the analysis of similar compounds. norden.org

A typical reversed-phase HPLC method would likely employ a C18 column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions and is used for identification and quantification. Purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is a well-suited technique for the analysis of volatile compounds like this compound. A Certificate of Analysis for this compound indicates a purity of 99.25% as determined by GC, highlighting its utility for quality control. Furthermore, its use in monitoring chemical reactions has been documented in patent literature. norden.org

In a GC analysis, the sample is vaporized and injected into a column, typically a capillary column with a nonpolar or moderately polar stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time is used for identification. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a powerful tool for the definitive identification and quantification of this compound in complex mixtures. norden.orgambeed.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Despite the utility of this technique, a comprehensive search of available scientific literature and crystallographic databases reveals that a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

While the solid-state structure of this compound itself has not been elucidated, studies on closely related compounds have been conducted. For instance, the crystal structure of 2-cyano-2-methylpropanamide, a derivative formed by the ammonolysis of this compound, has been determined. nih.gov In that study, colorless, block-like crystals suitable for X-ray diffraction were obtained, and the analysis revealed a triclinic crystal system. nih.gov The molecules in the crystal were found to be linked through hydrogen bonds to form dimers, which in turn were connected into zigzag chains. nih.gov

The absence of specific crystallographic data for this compound highlights an area for future research. Such a study would be invaluable for providing a complete picture of its solid-state properties and for comparative analysis with other cyanoacrylate derivatives.

Environmental Distribution and Degradation Pathways of Methyl 2 Cyano 2 Methylpropanoate

Detection and Quantification in Environmental Matrices

To date, specific methods for the detection and quantification of Methyl 2-cyano-2-methylpropanoate in environmental samples have not been widely reported in scientific literature. However, the general analytical approaches for cyanide and organic nitrogen compounds in environmental matrices can be considered applicable.

Wastewater from industrial processes, including chemical manufacturing and the production of plastics and pharmaceuticals, can be a potential source of organic cyanide compounds. ysi.comsamcotech.com The monitoring of such effluents is crucial to prevent environmental contamination. While specific data for this compound is not available, the analysis of cyanide in wastewater is a well-established practice. ysi.com These methods often involve converting various cyanide species to hydrogen cyanide for measurement. ysi.com

Advanced analytical techniques would be necessary to specifically identify and quantify this compound in complex wastewater matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) would likely be the methods of choice due to their sensitivity and specificity for organic compounds. epa.gov The development of a dedicated analytical method would require the use of a certified reference standard for this compound to ensure accuracy and reproducibility. esslabshop.com

Table 1: General Approaches for Cyanide Analysis in Wastewater

| Analytical Technique | Principle | Potential Applicability for this compound |

| Colorimetry | Formation of a colored complex with a reagent after conversion to a simple cyanide. | Indirectly applicable after degradation to simpler cyanide forms. Not specific. |

| Ion-Selective Electrodes | Potentiometric measurement of cyanide ions. | Indirectly applicable after degradation. Subject to interferences. |

| Gas Chromatography (GC) | Separation of volatile compounds. | Potentially applicable with a suitable detector (e.g., NPD, MS) for direct analysis. |

| Liquid Chromatography (LC) | Separation of non-volatile compounds. | Potentially applicable with a suitable detector (e.g., MS) for direct analysis. epa.gov |

The screening for industrial organic compounds in aquatic environments is essential for assessing potential ecological risks. nih.gov There is currently a lack of published data on the screening of this compound in rivers, lakes, or marine environments. The presence of such compounds would likely be localized to areas receiving industrial effluent. researchgate.net

General environmental screening programs for contaminants of emerging concern often utilize broad-spectrum analytical techniques like LC-MS/MS to detect a wide range of chemicals. The inclusion of this compound in such screening programs would be necessary to determine its environmental prevalence.

Proposed Environmental Fate and Transformation Mechanisms

The environmental fate of this compound is not well-documented. However, based on its chemical structure—an ester with a nitrile group—several transformation pathways can be proposed. The primary routes of transformation for organic compounds in the environment include hydrolysis, biodegradation, and photolysis. mdpi.com

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the reaction with water. This process can be catalyzed by acidic or basic conditions. The hydrolysis of the ester group would yield methanol (B129727) and 2-cyano-2-methylpropanoic acid. The nitrile group could also undergo hydrolysis, although typically under more stringent conditions, to form an amide and subsequently a carboxylic acid.

Biodegradation: Microorganisms in soil and water play a crucial role in the degradation of many organic chemicals. ysi.com While specific studies on the biodegradation of this compound are lacking, research on related cyanoacrylate polymers indicates that biodegradation can occur. pcbiochemres.com The degradation of poly(alkyl α-cyanoacrylates) has been shown to yield formaldehyde (B43269) and an alkyl cyanoacetate (B8463686). pcbiochemres.com It is plausible that microorganisms could utilize this compound as a carbon and/or nitrogen source, leading to its breakdown.

Photolysis: Sunlight can induce the degradation of certain chemical compounds. The potential for photolysis of this compound would depend on its ability to absorb light in the ultraviolet or visible spectrum.

Table 2: Potential Transformation Products of this compound

| Transformation Pathway | Proposed Product(s) |

| Ester Hydrolysis | Methanol, 2-Cyano-2-methylpropanoic acid |

| Nitrile Hydrolysis | Methyl 2-carbamoyl-2-methylpropanoate |

| Complete Hydrolysis | 2-Methylpropanoic acid, Methanol, Ammonia (B1221849) |

Methodological Advancements in Environmental Contaminant Screening

The field of environmental analysis is continuously evolving, with a trend towards more sensitive, rapid, and comprehensive screening methods. epa.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography has become a powerful tool for identifying a wide range of known and unknown contaminants in environmental samples without the need for target-specific methods. epa.gov

The application of non-targeted screening approaches could be instrumental in detecting this compound and its transformation products in the environment. These methods rely on creating extensive libraries of chemical compounds and their mass spectra, allowing for the retrospective analysis of data for newly identified contaminants.

Furthermore, the development of passive sampling techniques could provide a time-integrated measure of the concentration of contaminants like this compound in aquatic systems, offering a more representative picture of its environmental presence than traditional grab sampling.

Future Research Directions and Challenges in Methyl 2 Cyano 2 Methylpropanoate Chemistry

Development of More Sustainable and Green Synthetic Routes

The synthesis of fine chemicals is increasingly under scrutiny for its environmental footprint. A primary challenge in the chemistry of methyl 2-cyano-2-methylpropanoate is the development of sustainable and green synthetic pathways that minimize hazardous waste and energy consumption. Traditional methods for producing related compounds, such as methyl methacrylate, have been noted for their environmental hazards, prompting research into greener alternatives. researchgate.net

Future research will likely focus on several key areas to establish more eco-friendly synthetic routes:

Alternative Feedstocks: Moving away from petroleum-based starting materials towards renewable resources.

Catalytic Efficiency: Designing highly active and selective catalysts that can operate under milder conditions (lower temperature and pressure), reducing energy input. researchgate.netresearchgate.net

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Green Solvents: Replacing conventional volatile organic solvents with more environmentally friendly options like water, ionic liquids, or supercritical fluids.

One promising approach is the use of photocatalysis under visible light, a method that has shown success in the degradation of organic pollutants and could be adapted for synthesis. wiserpub.com The goal is to create processes that are not only efficient but also contribute to a safer and more sustainable chemical industry. wiserpub.com

| Green Synthesis Strategy | Potential Benefit | Research Focus |

| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. | Identifying or engineering enzymes for the specific synthesis of this compound. |

| Flow Chemistry | Improved safety, efficiency, and scalability of reactions. | Designing continuous flow reactors with integrated catalysts for the synthesis process. |

| Photocatalysis | Utilization of light energy to drive chemical reactions. wiserpub.com | Developing efficient photocatalysts for the key bond-forming steps in the synthesis. wiserpub.com |

| Use of Renewable Feedstocks | Reduction of reliance on fossil fuels. | Exploring pathways from biomass-derived platform chemicals. |

Exploration of Novel Catalytic Reactions and Asymmetric Synthesis

The functional groups within this compound, namely the ester and the cyano group, make it a versatile building block for further chemical transformations. smolecule.com A significant area for future research lies in the discovery and development of novel catalytic reactions that can selectively modify this compound. This includes exploring new metal-based or organocatalytic systems to achieve transformations not possible with current methods. For instance, novel copper(II) complexes containing cyano groups have shown catalytic activity in cycloaddition reactions, suggesting a potential avenue for creating complex heterocyclic structures from cyano-containing compounds. rsc.org

Furthermore, the development of asymmetric synthesis methods is a critical challenge. york.ac.uknih.gov While this compound itself is achiral, its derivatives can be chiral. Asymmetric catalysis would enable the synthesis of specific enantiomers of these derivatives, which is of paramount importance in fields like pharmaceuticals where biological activity is often stereospecific. nih.gov Research in this area could involve the use of chiral catalysts to control the stereochemistry of reactions at or adjacent to the quaternary carbon center. nih.govresearchgate.netrsc.org

Expansion of Applications in Drug Discovery and Functional Materials

While this compound is a valuable synthetic intermediate, future research will aim to expand its direct and indirect applications in high-value sectors like drug discovery and functional materials. The presence of a methyl group, often referred to as a "magic methyl" in medicinal chemistry, can significantly enhance the pharmacokinetic or pharmacodynamic properties of a drug candidate. mdpi.com The unique electronic properties of the cyano group can also be exploited in the design of new bioactive molecules.

In the realm of functional materials, cyano-containing compounds have been investigated for their use in creating organic dyes for applications such as dye-sensitized solar cells. researchgate.netsemanticscholar.org The specific structural features of this compound could be leveraged to synthesize novel polymers or materials with tailored electronic and optical properties. For example, cyano-substituted phthalocyanines have been studied for their potential as catalysts in drug conversion processes. mdpi.com

| Potential Application Area | Rationale for Use | Future Research Direction |

| Drug Discovery | The methyl group can improve metabolic stability and binding affinity. mdpi.com The cyano group can act as a key pharmacophore. | Synthesis of libraries of derivatives for screening against various biological targets. |

| Functional Dyes | Cyano groups are strong electron-withdrawing groups, useful for tuning electronic properties in organic electronics. researchgate.net | Incorporation into larger conjugated systems for applications in solar cells, OLEDs, and sensors. |

| Polymer Chemistry | The molecule can be used as a monomer or a precursor to monomers for specialty polymers. smolecule.com | Investigation of polymerization reactions and characterization of the resulting materials' properties. |

Advanced Spectroscopic and In Silico Studies for Deeper Mechanistic Understanding

A deeper understanding of the structure, reactivity, and electronic properties of this compound is crucial for its effective utilization. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational, or in silico, studies. tubitak.gov.trscispace.commdpi.com

Computational methods like Density Functional Theory (DFT) can provide detailed insights into the molecule's geometry, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). mdpi.com Such theoretical calculations are invaluable for accurately assigning experimental spectroscopic data and understanding the effects of substituents on the molecule's properties. mdpi.com In silico tools are also essential for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is particularly important when considering applications in drug discovery. tubitak.gov.trmdpi.com Molecular docking studies can be used to simulate the interaction of derivatives with biological targets, guiding the design of more potent and selective compounds. mdpi.commdpi.com

| Technique | Information Gained | Future Research Focus |

| Density Functional Theory (DFT) | Molecular structure, vibrational modes, electronic properties. scispace.commdpi.com | Simulating reaction pathways and transition states to elucidate reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. mdpi.com | Understanding the photophysical properties of derived functional materials. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and interactions with solvent or biological macromolecules. | Studying the solvation of the compound and its transport across biological membranes. |

| ADMET Prediction | In silico assessment of drug-likeness and potential toxicity. tubitak.gov.tr | Early-stage virtual screening of derivatives to prioritize synthesis efforts. |

Addressing Environmental Implications and Biotransformation

A critical challenge for the future of any chemical compound is understanding and mitigating its environmental impact. Research into the environmental fate of this compound is essential. This includes studying its persistence in soil and water, its potential for bioaccumulation, and its toxicity to various organisms. Government and international bodies maintain databases that track such information, which will be crucial for comprehensive risk assessment. epa.govepa.govepa.gov

A key research direction will be the investigation of its biotransformation pathways. Understanding how microorganisms in the environment or metabolic systems in higher organisms break down this compound is vital for assessing its long-term environmental and health implications. This knowledge could also inform the development of bioremediation strategies to remove the compound from contaminated sites. Studies on the photocatalytic degradation of other organic compounds suggest that similar advanced oxidation processes could be a viable method for the environmental remediation of cyano-containing chemicals. wiserpub.com

Q & A

Q. What are the standard synthetic routes for Methyl 2-cyano-2-methylpropanoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves esterification of 2-cyano-2-methylpropanoic acid with methanol using acid catalysts (e.g., H₂SO₄ or HCl) under reflux. Key parameters include temperature control (60–80°C), stoichiometric ratios (excess methanol for equilibrium shift), and catalyst concentration (0.5–2% v/v). Reaction progress is monitored via TLC or GC-MS. Post-reaction, neutralization with NaHCO₃ and purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) yield high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, nitrile at ~120 ppm) and confirm branching.

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) are diagnostic.

- X-ray crystallography : For structural confirmation, SHELX programs (SHELXL/SHELXS) refine crystal structures, resolving bond angles and torsional strain .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat, goggles).

- Avoid ignition sources (flammable vapor risk) and incompatible reagents (strong oxidizers, bases).

- Store in airtight containers at ≤25°C, segregated from reactive substances.

- Emergency measures: Rinse skin/eyes with water for 15 minutes; consult SDS for spill management .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Software like Gaussian or ORCA simulates nitrile reactivity in nucleophilic additions or ester hydrolysis. Solvent effects (e.g., polar aprotic vs. protic) are incorporated via PCM models. Validate predictions with kinetic studies (Arrhenius plots) and isotopic labeling .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter analysis : Compare catalyst type (H₂SO₄ vs. p-TsOH), reaction time (6–24 hrs), and temperature gradients.

- By-product identification : Use HPLC-MS to detect intermediates (e.g., unreacted acid) or side products (e.g., dimethyl esters).

- Reproducibility checks : Standardize reagent purity (≥98%) and moisture control (anhydrous conditions) .

Q. How are impurities quantified and controlled during large-scale synthesis?

- Methodological Answer :

- Analytical methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210 nm) quantifies impurities (e.g., residual nitrile precursors).

- Process optimization : Continuous flow reactors enhance mixing and reduce side reactions.

- Crystallization : Recrystallize from ethanol/water to remove polar by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.